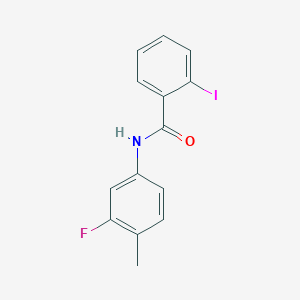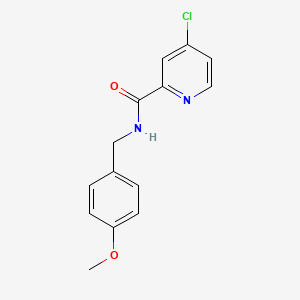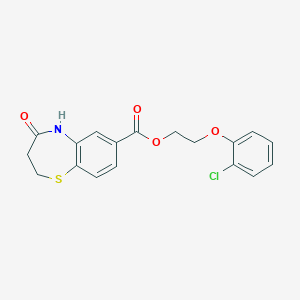
N-(3-fluoro-4-methylphenyl)-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-4-methylphenyl)-2-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluoro-substituted phenyl ring and an iodo-substituted benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-iodobenzamide typically involves the reaction of 3-fluoro-4-methylaniline with 2-iodobenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of azides or nitriles.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of amines.
科学的研究の応用
N-(3-fluoro-4-methylphenyl)-2-iodobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes.
類似化合物との比較
Similar Compounds
N-(3-fluoro-4-methylphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide: A synthetic hallucinogen with a similar fluoro-substituted phenyl ring.
3-Fluoro-4-methylphenyl isocyanate: An isocyanate derivative used in the synthesis of various organic compounds.
Uniqueness
N-(3-fluoro-4-methylphenyl)-2-iodobenzamide is unique due to the presence of both fluoro and iodo substituents, which impart distinct chemical reactivity and biological activity. This dual substitution pattern allows for versatile applications in different research fields, making it a valuable compound for scientific investigations.
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FINO/c1-9-6-7-10(8-12(9)15)17-14(18)11-4-2-3-5-13(11)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGNSHJPAHNHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(3-Methylanilino)-2-oxoethyl] 1-(phenylcarbamoyl)piperidine-4-carboxylate](/img/structure/B7603736.png)
![2-(2-METHYL-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-PHENYL-1-ETHANONE](/img/structure/B7603740.png)
![N-[(3-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7603757.png)
![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-(4-ethylphenoxy)acetate](/img/structure/B7603769.png)
![2-(4-Bromophenoxy)ethyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetate](/img/structure/B7603774.png)


![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B7603794.png)
![[2-(4-Chlorophenyl)-2-oxoethyl] 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B7603807.png)
![N-methyl-N-[2-(4-methylphenoxy)ethyl]thiophene-2-sulfonamide](/img/structure/B7603817.png)

![N-[(2-chlorophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7603832.png)
![2-(2-methyl-1,3-thiazol-4-yl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7603833.png)
![N-[4-(difluoromethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7603840.png)
